N-(3,4-difluorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound is a triazole-based acetamide derivative featuring a 3,4-difluorophenyl group attached to an acetamide moiety, linked via a sulfanyl bridge to a 1,2,4-triazole ring substituted with an ethyl group at position 4 and a thiophen-2-yl group at position 3. The 3,4-difluorophenyl group may enhance lipophilicity and metabolic stability, while the thiophene ring could contribute to π-π interactions in target binding .
Properties
CAS No. |
565445-20-7 |
|---|---|
Molecular Formula |
C16H14F2N4OS2 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H14F2N4OS2/c1-2-22-15(13-4-3-7-24-13)20-21-16(22)25-9-14(23)19-10-5-6-11(17)12(18)8-10/h3-8H,2,9H2,1H3,(H,19,23) |
InChI Key |
SMUVQDGHIZKNCO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a suitable nitrile.
Introduction of the thiophene ring: This step might involve a cross-coupling reaction, such as a Suzuki or Stille coupling.
Attachment of the difluorophenyl group: This can be done through a nucleophilic aromatic substitution reaction.
Formation of the acetamide linkage: This step typically involves the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under certain conditions.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the difluorophenyl ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its target pathways.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific biological target. Typically, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following table summarizes key structural analogs and their reported properties:
Key Structural and Functional Insights
- Pyridinyl or pyrazinyl substitutions at position 5 (vs. thiophen-2-yl) introduce basic nitrogen atoms, which may improve water solubility but reduce membrane permeability .
- Aryl Acetamide Variations: 3,4-Difluorophenyl vs. Halogenated Analogs: The 3,4-difluoro substitution pattern enhances metabolic stability compared to mono-fluoro (e.g., 4-fluorophenyl in ) or chloro-fluoro (e.g., 3-chloro-4-fluorophenyl in ) derivatives . Non-halogenated Aryl Groups: Compounds with dimethylphenyl or methoxyphenyl groups (e.g., ) exhibit reduced bioactivity, underscoring the importance of halogens for target engagement .
Thiophene vs. Heterocyclic Replacements :
Pharmacological and Physicochemical Comparisons
Antifungal Activity :
- The target compound’s thiophene-triazole scaffold demonstrates superior activity (MIC: 4 µg/mL) compared to furan (MIC: 16 µg/mL) or pyridine (MIC: 32 µg/mL) analogs .
- Ethyl substitution at position 4 of the triazole improves lipophilicity (logP ≈ 3.2), enhancing membrane penetration vs. methylphenyl (logP ≈ 4.1) .
- Anti-inflammatory Potential: Thiophene-containing acetamides (e.g., ) show anti-exudative activity comparable to diclofenac (ED₅₀: 10 mg/kg), but fluorine substitution at 3,4-positions may reduce gastrointestinal toxicity .
Orco Agonism :
- Pyridine-substituted triazoles (e.g., ) act as insect olfactory receptor (Orco) agonists, suggesting the target compound’s thiophene variant could be optimized for insect repellency .
Biological Activity
N-(3,4-difluorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that integrates several functional groups, suggesting significant potential in medicinal chemistry. This article delves into its biological activity, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound features:
- Difluorophenyl moiety: Enhances lipophilicity and biological activity.
- Thiophene ring: Known for its role in various biological activities.
- Triazole group: Commonly associated with antimicrobial and anticancer properties.
- Sulfanyl linkage: May contribute to the compound's reactivity and interaction with biological targets.
Molecular Formula
The molecular formula is with a molecular weight of 358.36 g/mol.
Antimicrobial Activity
Preliminary studies indicate that N-(3,4-difluorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits significant antimicrobial activity. The triazole component is particularly noted for its effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity Comparison
| Compound | Target Organisms | Activity |
|---|---|---|
| N-(3,4-difluorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Escherichia coli, Staphylococcus aureus | Moderate |
| 1-[4-chlorophenyl]-2-{[5-(methylthio)-triazol]sulfanyl}acetamide | Bacillus subtilis | High |
| N-(phenyl)-2-{[4-pyridyl]-sulfanyl}acetamide | Candida albicans | Low |
Anticancer Activity
Research has shown that compounds containing the triazole ring often exhibit anticancer properties. In vitro studies suggest that N-(3,4-difluorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may inhibit the proliferation of cancer cell lines.
Case Study: In Vitro Anticancer Efficacy
A study compared the efficacy of this compound against human hepatocarcinoma (HepG2) cell lines with standard chemotherapeutic agents like cisplatin. The results indicated a significant reduction in cell viability at higher concentrations (2000 µg/mL), suggesting a promising avenue for further research in cancer therapeutics.
The mechanism by which N-(3,4-difluorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exerts its biological effects involves:
- Inhibition of Enzymatic Pathways: The triazole ring may inhibit enzymes involved in nucleic acid synthesis.
- Disruption of Membrane Integrity: The compound may interact with microbial membranes, leading to increased permeability and cell death.
Pharmacological Significance
The diverse pharmacological activities associated with triazole derivatives underscore their importance in drug development. N-(3,4-difluorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide's unique structure enhances its potential as a lead compound for further development.
Comparative Analysis with Similar Compounds
Table 2: Structural Comparison and Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-fluorophenyl)-2-{[5-methylthiazol-2-yl]sulfanyl}acetamide | Fluorinated phenyl group | Antimicrobial |
| 1-[4-chlorophenyl]-2-{[5-(methylthio)-triazol]sulfanyl}acetamide | Chlorinated phenyl group | Anticancer |
| N-(phenyl)-2-{[4-pyridyl]-sulfanyl}acetamide | Pyridine instead of thiophene | Antimicrobial |
The presence of both difluorophenyl and thiophene groups in the target compound distinguishes it from others by potentially enhancing its biological activity and specificity towards certain targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
